An In-depth Technical Guide to 4-Fluoro-3-nitroaniline: Chemical Properties and Structure
An In-depth Technical Guide to 4-Fluoro-3-nitroaniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-nitroaniline is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and dyes.[1][2][3] Its unique molecular structure, featuring a fluorine atom, a nitro group, and an amino group on a benzene (B151609) ring, provides a versatile scaffold for the development of complex organic molecules.[4] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of 4-Fluoro-3-nitroaniline, with a focus on its relevance to researchers and professionals in drug development.
Chemical Structure and Identification
4-Fluoro-3-nitroaniline, an organofluorine and nitroaniline compound, is structurally characterized by an aniline (B41778) ring substituted with a fluorine atom at the 4-position and a nitro group at the 3-position.[5] The presence of both an electron-donating amino group and electron-withdrawing nitro and fluoro groups imparts unique reactivity to the aromatic ring.[4]
| Identifier | Value |
| IUPAC Name | 4-fluoro-3-nitroaniline[5] |
| CAS Number | 364-76-1[1] |
| Molecular Formula | C6H5FN2O2[1] |
| SMILES String | C1=CC(=C(C=C1N)--INVALID-LINK--[O-])F[5] |
| InChI Key | LLIOADBCFIXIEU-UHFFFAOYSA-N[6] |
| Synonyms | 3-Nitro-4-fluoroaniline, 4-Fluoro-3-nitrobenzenamine[1] |
Physicochemical Properties
The physical and chemical properties of 4-Fluoro-3-nitroaniline are summarized in the table below. It typically appears as a yellow to brown powder or crystalline solid.[1]
| Property | Value |
| Molecular Weight | 156.11 g/mol [1] |
| Melting Point | 94-98 °C[3] |
| Boiling Point | 331.3 ± 22.0 °C (Predicted)[1] |
| Density | 0.43 g/cm³ (at 20 °C)[1] |
| Flash Point | 196 °F[1] |
| Water Solubility | Insoluble[1] |
| Appearance | Yellow to brown powder or crystals[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 4-Fluoro-3-nitroaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.[4]
-
H-2: A doublet is expected.
-
H-5: A doublet of doublets is anticipated.
-
H-6: A doublet is expected.
-
-NH₂: A broad singlet is typically observed for the amino protons.
¹³C NMR: The carbon NMR spectrum reveals the different carbon environments within the molecule.[7][8][9]
-
C-1 (-NH₂): The carbon attached to the amino group.
-
C-2: Aromatic carbon.
-
C-3 (-NO₂): The carbon attached to the nitro group.
-
C-4 (-F): The carbon attached to the fluorine atom.
-
C-5: Aromatic carbon.
-
C-6: Aromatic carbon.
Infrared (IR) Spectroscopy
The FT-IR spectrum of 4-Fluoro-3-nitroaniline displays characteristic absorption bands corresponding to its functional groups.[10]
-
N-H stretching: Bands associated with the amino group.
-
Aromatic C-H stretching: Signals from the benzene ring.
-
C=C stretching: Vibrations of the aromatic ring.
-
N-O stretching (NO₂): Asymmetric and symmetric stretching of the nitro group.
-
C-F stretching: Absorption due to the carbon-fluorine bond.
-
C-N stretching: Vibration of the carbon-nitrogen bond of the amino group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[4] The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of 4-Fluoro-3-nitroaniline.
Experimental Protocols
Synthesis of 4-Fluoro-3-nitroaniline
A common method for the synthesis of 4-Fluoro-3-nitroaniline is the nitration of p-fluoroaniline.
Materials:
-
p-Fluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Concentrated Ammonia (B1221849) solution
-
Water
-
Hydrochloric Acid (HCl) (for purification)
Procedure:
-
Dissolve p-fluoroaniline in concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time.
-
Pour the reaction mixture onto ice.
-
Neutralize the solution with a concentrated ammonia solution.
-
Filter the resulting solid, wash with water, and dry.
Purification:
The crude product can be purified by recrystallization from boiling water or by stirring with dilute hydrochloric acid to remove impurities.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
HPLC is a standard technique for assessing the purity of 4-Fluoro-3-nitroaniline.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.
-
Detection: UV detection at a wavelength where the compound has strong absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS can be used for the analysis of volatile impurities and for confirmation of the compound's identity.
-
Column: A non-polar or medium-polarity capillary column is suitable.
-
Carrier Gas: Helium is commonly used.
-
Injection: Splitless injection is often employed for trace analysis.
-
Detection: Mass spectrometry provides both qualitative and quantitative data.
Applications in Drug Development
4-Fluoro-3-nitroaniline is a valuable building block in the synthesis of various pharmaceutical compounds, including enzyme inhibitors.
Monoamine Oxidase (MAO) Inhibitors
A derivative of 4-Fluoro-3-nitroaniline, 4-fluoro-3-nitrophenyl azide (B81097) (FNPA), has been identified as a competitive inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[11] MAO enzymes are responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[12][13] Inhibition of these enzymes leads to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and other neurological disorders.[12] FNPA acts as a photoaffinity label, particularly for MAO-B, allowing for the study of the enzyme's active site.[11]
Mechanism of Monoamine Oxidase Inhibition
Kinase Inhibitors: Synthesis of Afatinib
4-Fluoro-3-nitroaniline is a precursor in the synthesis of kinase inhibitors, such as Afatinib.[14][15] Afatinib is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases and is used in the treatment of certain types of cancer.[16] The synthesis of Afatinib involves multiple steps, where the aniline scaffold of 4-Fluoro-3-nitroaniline is modified to build the final drug molecule.
Synthetic Pathway to Afatinib
Conclusion
4-Fluoro-3-nitroaniline is a fundamentally important chemical intermediate with a well-defined chemical structure and a range of useful physicochemical properties. Its versatile reactivity makes it an invaluable starting material in the synthesis of a variety of compounds, most notably in the pharmaceutical industry for the development of enzyme inhibitors and other therapeutic agents. The detailed understanding of its properties, synthesis, and analytical characterization provided in this guide is intended to support researchers and drug development professionals in their endeavors to utilize this compound to its full potential.
References
- 1. 4-Fluoro-3-nitroaniline | 364-76-1 [chemicalbook.com]
- 2. 4-Fluoro-3-nitroaniline | 364-76-1 | FF64346 | Biosynth [biosynth.com]
- 3. 4-フルオロ-3-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Fluoro-3-nitroaniline | 364-76-1 | Benchchem [benchchem.com]
- 5. 4-Fluoro-3-nitroaniline | C6H5FN2O2 | CID 67768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluoro-3-nitroaniline(364-76-1) 13C NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. 4-Fluoro-3-nitrophenyl azide, a selective photoaffinity label for type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 13. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 14. medkoo.com [medkoo.com]
- 15. Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine | Atlantis Press [atlantis-press.com]
- 16. mdpi.com [mdpi.com]
